4-[Benzo(B)thiophen-2-YL]benzoic acid
Overview
Description
4-[Benzo(B)thiophen-2-YL]benzoic acid is a heterocyclic aromatic compound that contains both a benzene ring and a thiophene ring. The presence of these rings makes it a versatile compound with various applications in scientific research and industry. The compound is known for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzo(B)thiophen-2-YL]benzoic acid typically involves the coupling of a thiophene derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-iodobenzoic acid with 2-thiopheneboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out in a solvent mixture of toluene, ethanol, and water under nitrogen atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Benzo(B)thiophen-2-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-[Benzo(B)thiophen-2-YL]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-[Benzo(B)thiophen-2-YL]benzoic acid involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, leading to inhibition of enzymes or modulation of receptor activity. The benzene ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Similar structure but with a thiophene ring instead of a benzothiophene ring.
Benzo[b]thiophene-2-propionic acid: Contains a propionic acid group instead of a benzoic acid group.
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde: Contains an aldehyde group and an additional thiophene ring.
Uniqueness
4-[Benzo(B)thiophen-2-YL]benzoic acid is unique due to the presence of both a benzene ring and a thiophene ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-15(17)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)18-14/h1-9H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAQJZUNCVRASO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302409 | |
Record name | 4-Benzo[b]thien-2-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19437-87-7 | |
Record name | 4-Benzo[b]thien-2-ylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19437-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzo[b]thien-2-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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